N-methyl-N'-(propargyl-PEG4)-Cy5

Fluorescence spectroscopy Flow cytometry Microscopy

N-methyl-N'-(propargyl-PEG4)-Cy5 is a cyanine dye derivative with an excitation maximum at 649 nm and an emission maximum at 667 nm, featuring a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound has an extinction coefficient of 232,000 M⁻¹cm⁻¹ and a molecular weight of 619.23 g/mol.

Molecular Formula C37H47ClN2O4
Molecular Weight 619.2 g/mol
Cat. No. B15542019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-(propargyl-PEG4)-Cy5
Molecular FormulaC37H47ClN2O4
Molecular Weight619.2 g/mol
Structural Identifiers
InChIInChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1
InChIKeyUMLSHKASMKAELZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-methyl-N'-(propargyl-PEG4)-Cy5: A Cyanine Dye with Click Chemistry and PROTAC Linker Capabilities


N-methyl-N'-(propargyl-PEG4)-Cy5 is a cyanine dye derivative with an excitation maximum at 649 nm and an emission maximum at 667 nm, featuring a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound has an extinction coefficient of 232,000 M⁻¹cm⁻¹ and a molecular weight of 619.23 g/mol [1]. Its polyethylene glycol (PEG4) linker enhances aqueous solubility and reduces non-specific binding . The compound is primarily used as a fluorescent probe in click chemistry and as a PROTAC linker in targeted protein degradation studies .

Why N-methyl-N'-(propargyl-PEG4)-Cy5 Cannot Be Simply Substituted with Other Cy5 Derivatives or Spectral Analogs


N-methyl-N'-(propargyl-PEG4)-Cy5 occupies a unique position at the intersection of fluorophore design and bioconjugation chemistry. Unlike simple Cy5 NHS esters or non-PEGylated alkynes, this compound integrates a propargyl handle, a four-unit PEG spacer, and a Cy5 fluorophore with a specific extinction coefficient. Substituting with other Cy5 derivatives—such as N,N'-bis-(propargyl-PEG4)-Cy5 (two alkynes) or N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5 (different PEG length)—alters the valency, hydrophilicity, or steric profile, which can impact conjugation efficiency, solubility, and downstream assay performance [1]. Furthermore, spectral analogs like Alexa Fluor 647 exhibit different photostability and self-quenching behavior in protein conjugates [2]. Direct substitution without empirical validation therefore risks compromising reproducibility and quantitative accuracy in critical experiments.

Quantitative Differentiation of N-methyl-N'-(propargyl-PEG4)-Cy5 Against Key Comparators


Spectral Properties: Excitation/Emission Maxima and Extinction Coefficient Compared to Standard Cy5

N-methyl-N'-(propargyl-PEG4)-Cy5 exhibits an excitation maximum of 649 nm and an emission maximum of 667 nm . Its extinction coefficient of 232,000 M⁻¹cm⁻¹ is slightly lower than the commonly reported value of 250,000 M⁻¹cm⁻¹ for unmodified Cy5 . This difference may be attributed to the PEG4-propargyl substitution, which can influence the electronic environment of the cyanine chromophore.

Fluorescence spectroscopy Flow cytometry Microscopy

Photostability Relative to Alexa Fluor 647 in Protein Conjugates

In a comparative study of protein conjugates, Cy5 dyes (as a class) exhibited significantly lower resistance to photobleaching than Alexa Fluor 647 [1]. While no direct head-to-head data exists for N-methyl-N'-(propargyl-PEG4)-Cy5 specifically, the Cy5 core chromophore is expected to behave similarly. Therefore, users should anticipate that Alexa Fluor 647 conjugates will generally provide superior signal stability under prolonged illumination.

Immunofluorescence Imaging Flow cytometry

Click Chemistry Conjugation Efficiency: Alkyne-Azide Cycloaddition

N-methyl-N'-(propargyl-PEG4)-Cy5 contains a terminal alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules . While specific quantitative yield data for this compound are not publicly available, studies using analogous Cy5-azide dyes have reported essentially quantitative conversion (as judged by disappearance of unlabeled substrate by RP-HPLC) with isolated yields of 51-63% after purification [1]. The PEG4 linker may further enhance reaction kinetics by increasing local reagent solubility.

Bioorthogonal chemistry Bioconjugation PROTAC synthesis

Solubility Enhancement via PEG4 Spacer Compared to Non-PEGylated Cy5

The incorporation of a four-unit polyethylene glycol (PEG4) spacer in N-methyl-N'-(propargyl-PEG4)-Cy5 increases solubility in aqueous media relative to non-PEGylated Cy5 derivatives . The compound is soluble in DMSO, DMF, and DCM, with low water solubility . This contrasts with standard Cy5 NHS ester, which is typically more hydrophobic and may require organic co-solvents or surfactants for efficient conjugation to biomolecules.

Aqueous solubility Bioconjugation Formulation

Purity and Lot Consistency: Vendor-Supplied Specifications

Commercial sources report a purity of ≥97-98% for N-methyl-N'-(propargyl-PEG4)-Cy5 . This is comparable to the purity specifications for high-grade Cy5 NHS ester (typically ≥95%) . However, the presence of the propargyl-PEG4 moiety introduces additional synthetic complexity, which may lead to batch-to-batch variability if not rigorously controlled. Procurement from vendors providing Certificate of Analysis (CoA) is recommended to ensure consistent performance in critical assays.

Quality control Reproducibility Procurement

PROTAC Linker Utility: Enabling Targeted Protein Degradation

N-methyl-N'-(propargyl-PEG4)-Cy5 is explicitly marketed as a PROTAC linker, enabling the construction of proteolysis-targeting chimeras . The PEG4 spacer provides an optimal distance between the E3 ligase ligand and the target protein ligand, which is critical for ternary complex formation and efficient ubiquitination [1]. While simple Cy5 dyes can be used as fluorescent reporters, they lack the bifunctional click chemistry handle required for modular PROTAC assembly. This compound thus serves a dual role as both a fluorophore and a structural linker, a feature absent in spectrally similar dyes like Alexa Fluor 647.

PROTAC Targeted protein degradation Chemical biology

Optimal Use Cases for N-methyl-N'-(propargyl-PEG4)-Cy5 Based on Quantitative Evidence


Bioorthogonal Labeling of Azide-Modified Biomolecules via CuAAC

Leveraging its terminal alkyne group, N-methyl-N'-(propargyl-PEG4)-Cy5 is ideally suited for copper-catalyzed click chemistry with azide-functionalized proteins, nucleic acids, or glycans . This application is particularly valuable when site-specific labeling is required and cannot be achieved with amine-reactive dyes. The PEG4 linker enhances solubility in aqueous reaction buffers, minimizing aggregation and improving labeling homogeneity . While the Cy5 core exhibits lower photostability than Alexa Fluor 647 in protein conjugates [1], the click handle provides a unique advantage for bioorthogonal workflows.

Construction of Fluorescent PROTACs for Targeted Protein Degradation Studies

As a PROTAC linker, N-methyl-N'-(propargyl-PEG4)-Cy5 enables the covalent assembly of E3 ligase ligands and target protein ligands into a single heterobifunctional molecule . The PEG4 spacer provides an optimal linker length to promote productive ternary complex formation [2]. The Cy5 fluorophore allows researchers to track PROTAC cellular uptake, intracellular distribution, and target engagement by fluorescence microscopy or flow cytometry. This dual-functionality eliminates the need for separate fluorescent tagging and linker synthesis steps, streamlining PROTAC development pipelines.

Fluorescence Polarization Assays for Monitoring Click Reaction Progress

The relatively large molecular weight of N-methyl-N'-(propargyl-PEG4)-Cy5 (619.23 g/mol) makes it suitable for fluorescence polarization assays to monitor click conjugation efficiency . Upon successful CuAAC with a smaller azide-bearing ligand, the increase in molecular volume results in a measurable change in fluorescence polarization. This enables real-time, homogeneous monitoring of reaction kinetics without the need for chromatographic analysis. The PEG4 spacer minimizes non-specific interactions that could otherwise confound polarization measurements.

Multicolor Imaging in Combination with Green and Blue Fluorophores

With excitation/emission maxima of 649/667 nm, N-methyl-N'-(propargyl-PEG4)-Cy5 is compatible with common red laser lines (e.g., 633 nm, 647 nm) and can be multiplexed with green (e.g., FITC, Alexa Fluor 488) and blue (e.g., DAPI) fluorophores . The far-red emission minimizes spectral overlap with cellular autofluorescence, improving signal-to-noise in tissue sections and whole organisms . While its photostability is inferior to Alexa Fluor 647 [1], the click chemistry handle enables unique labeling strategies that may outweigh photobleaching concerns in short-term, fixed-sample applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-N'-(propargyl-PEG4)-Cy5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.